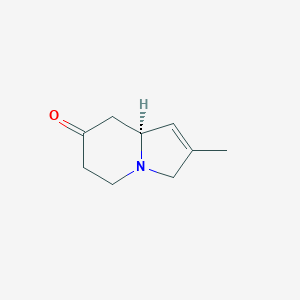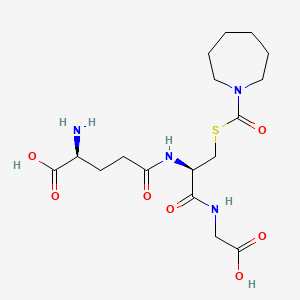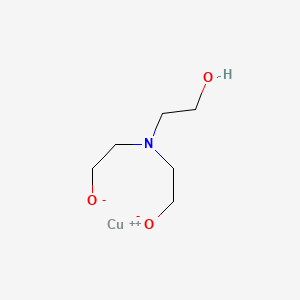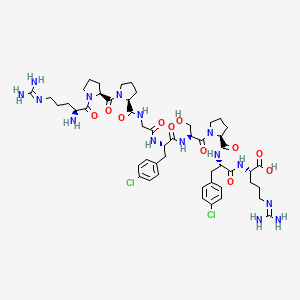
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) is a synthetic derivative of bradykinin, a peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. The incorporation of 4-chloro-L-phenylalanine at positions 5 and 8 in the bradykinin sequence is designed to enhance its stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids, including 4-chloro-L-phenylalanine, using coupling reagents like HBTU or DIC. Deprotection steps are carried out using TFA, and the final peptide is cleaved from the resin and purified by HPLC.
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and large-scale purification systems would be employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.
Substitution: Halogenated phenylalanine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at the phenylalanine residues.
科学的研究の応用
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating inflammatory responses and pain pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin pathways, such as angioedema and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) involves binding to bradykinin receptors (B1 and B2) on target cells. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, release of intracellular calcium, and production of nitric oxide. These events lead to vasodilation, increased vascular permeability, and pain sensation.
類似化合物との比較
Similar Compounds
Bradykinin: The parent compound, involved in similar physiological processes.
Des-Arg9-bradykinin: A derivative with a different receptor affinity profile.
[Hyp3]-bradykinin: Modified at position 3 to enhance stability.
Uniqueness
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) is unique due to the incorporation of 4-chloro-L-phenylalanine, which enhances its stability and potentially its biological activity compared to other bradykinin derivatives.
特性
分子式 |
C50H71Cl2N15O11 |
|---|---|
分子量 |
1129.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChIキー |
FTKLVPMLLPDOBX-FDISYFBBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
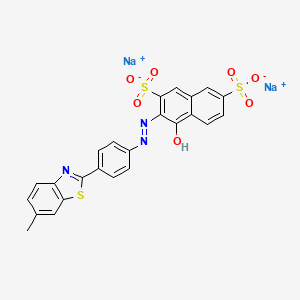
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
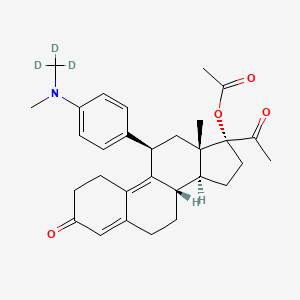
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)

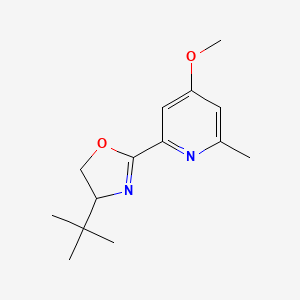

![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
